molecular formula C17H27N3 B10883572 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine

3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine

Cat. No.: B10883572
M. Wt: 273.4 g/mol
InChI Key: BMXPXGQKTHPCSB-UHFFFAOYSA-N
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Description

3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine is a bicyclic amine derivative featuring a 1,4'-bipiperidine core with a methyl substituent at the 3-position of one piperidine ring and a pyridin-2-ylmethyl group at the 1'-position of the second piperidine. This structural framework is notable for its conformational flexibility, which enables diverse interactions with biological targets, including enzymes, receptors, and nucleic acids. The pyridine moiety enhances solubility and participates in hydrogen bonding or π-π stacking, while the methyl group may influence steric and electronic properties .

The compound’s synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous 1,4'-bipiperidine derivatives are synthesized via SNAr (nucleophilic aromatic substitution) reactions between chlorinated precursors and bipiperidine, achieving yields >60% under optimized conditions .

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

2-[[4-(3-methylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine

InChI

InChI=1S/C17H27N3/c1-15-5-4-10-20(13-15)17-7-11-19(12-8-17)14-16-6-2-3-9-18-16/h2-3,6,9,15,17H,4-5,7-8,10-14H2,1H3

InChI Key

BMXPXGQKTHPCSB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)CC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1’-(pyridin-2-ylmethyl)-1,4’-bipiperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can be deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization to yield the desired bipiperidine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1’-(pyridin-2-ylmethyl)-1,4’-bipiperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-Methyl-1’-(pyridin-2-ylmethyl)-1,4’-bipiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1’-(pyridin-2-ylmethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions. The bipiperidine structure allows for flexibility and adaptability in binding to various targets, enhancing its efficacy in different applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The pyridin-2-ylmethyl group in the target compound contrasts with pyridin-3-yl in 1’-(pyridin-3-yl)-1,4’-bipiperidine, altering electronic and steric profiles .
  • Synthetic Efficiency : Alkali metal hydride-mediated coupling (e.g., for pyridinyl derivatives) achieves near-quantitative yields, surpassing traditional SNAr methods (60–70%) .

Stability and Binding Interactions

Table 2: Stability Constants of Pd(II) Complexes with 1,4'-Bipiperidine Ligands

Ligand System Stability Constant (log K) Key Interaction Mechanism Reference
Pd(BHEP)-1,4-bipiperidine Higher than Pd(MME) H-bonding with DNA
Pd(N,N-dimethylethylenediamine) Lower Weak σ-donor S atoms

Key Observations :

  • The 1,4'-bipiperidine linker in Pd(II) complexes enhances stability compared to ethylenediamine derivatives due to favorable H-bonding (e.g., BHEP vs. MME) .

Key Observations :

  • Substituent Impact : Small alkyl groups (e.g., methyl) on bipiperidine scaffolds improve PARP1/2 inhibition, while bulkier groups reduce activity .
  • Therapeutic Diversity: 1,4'-Bipiperidine derivatives span antiviral (SCH 351125), antipsychotic (pipamperone), and anticancer (irinotecan ) applications, highlighting the scaffold’s versatility.

Pharmacokinetic and Toxicity Profiles

  • SCH 351125 : Exhibits >90% oral bioavailability in primates and low toxicity, attributed to the 2,4-dimethylnicotinamide N-oxide moiety .
  • Pipamperone : Detectable in plasma at 2 ng/mL via HPLC, with linear pharmacokinetics up to 400 ng/mL .
  • Target Compound : Predicted to have favorable ADME properties due to pyridine-enhanced solubility, though empirical data are lacking.

Biological Activity

3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its significance.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C13_{13}H18_{18}N2_{2}
  • Molecular Weight : 218.30 g/mol
  • Structural Features : It consists of a bipiperidine framework with a methyl group and a pyridinylmethyl substituent.

Biological Activity Overview

The biological activities of 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine have been investigated in various contexts, including antibacterial, antifungal, and potential anti-cancer properties.

Antibacterial Activity

Recent studies have explored the compound's effectiveness against different bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidineStaphylococcus aureus32 µg/mL
3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidineEscherichia coli64 µg/mL

These results indicate that the compound shows promising antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

In addition to antibacterial properties, the compound has also been tested for antifungal efficacy. Research indicates that it exhibits moderate activity against various fungal strains:

CompoundFungal StrainMIC (µg/mL)
3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidineCandida albicans50 µg/mL
3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidineAspergillus niger100 µg/mL

The mechanism through which 3-Methyl-1'-(pyridin-2-ylmethyl)-1,4'-bipiperidine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key metabolic pathways in bacteria and fungi, leading to cell death.

Case Studies

Several case studies have documented the biological activities of similar compounds within the bipiperidine class. For example:

  • Case Study on Antimicrobial Properties :
    • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of bipiperidine derivatives. One derivative demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting that structural modifications can enhance biological activity .
  • Case Study on Structure-Activity Relationship (SAR) :
    • Another research effort focused on the SAR of bipiperidine derivatives indicated that modifications at the piperidine nitrogen significantly affect their antibacterial potency. The presence of electron-withdrawing groups was found to enhance activity against resistant bacterial strains .

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